molecular formula C8H14N2O B12361081 2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

Cat. No.: B12361081
M. Wt: 154.21 g/mol
InChI Key: MIEFAIPMEXLPAV-UHFFFAOYSA-N
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Description

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one is a heterocyclic organic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bicyclic structure with nitrogen atoms, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of hydrogenation and cyclization reactions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted naphthyridines, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydroquinoline share structural similarities with 2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one.

    Pyridine derivatives: Compounds such as 2,6-dimethylpyridine and 2,3,5,6-tetramethylpyridine also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its bicyclic structure with nitrogen atoms, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H14N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h6-7,9-10H,1-5H2

InChI Key

MIEFAIPMEXLPAV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NCCC2=O

Origin of Product

United States

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